molecular formula C6H11Br B057212 Bromocyclohexane-d11 CAS No. 35558-49-7

Bromocyclohexane-d11

Cat. No.: B057212
CAS No.: 35558-49-7
M. Wt: 174.12 g/mol
InChI Key: AQNQQHJNRPDOQV-KAFHOZLVSA-N
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Description

Bromocyclohexane-d11 is a deuterium-labeled compound with the molecular formula C6D11Br. It is a derivative of bromocyclohexane where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable for various analytical and experimental applications.

Preparation Methods

Bromocyclohexane-d11 is typically synthesized by reacting bromocyclohexane with heavy water (D2O) under specific conditions to replace the hydrogen atoms with deuterium . The reaction is carried out in the presence of a catalyst to facilitate the exchange of hydrogen with deuterium. The process involves heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete deuteration.

Chemical Reactions Analysis

Bromocyclohexane-d11 undergoes several types of chemical reactions, including:

    Substitution Reactions: In these reactions, the bromine atom in this compound can be replaced by other atoms or groups. Common reagents used in these reactions include nucleophiles such as hydroxide ions, cyanide ions, and amines. The major products formed depend on the nucleophile used.

    Elimination Reactions: this compound can undergo elimination reactions to form cyclohexene-d10. This reaction typically requires a strong base such as potassium tert-butoxide and is carried out under high temperatures.

    Oxidation Reactions: this compound can be oxidized to form cyclohexanone-d10. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

Scientific Research Applications

Bromocyclohexane-d11 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy. It is used to study the structure and dynamics of molecules.

    Isotope Tracing: this compound is used as a tracer in various chemical and biological experiments to track the movement and transformation of molecules.

    Pharmaceutical Research: The compound is used in the development and testing of new drugs. Its isotopic properties help in studying the pharmacokinetics and metabolism of drug candidates.

    Chemical Kinetics: this compound is used to study reaction mechanisms and kinetics, providing insights into the rates and pathways of chemical reactions.

Mechanism of Action

The mechanism of action of bromocyclohexane-d11 is primarily related to its role as a deuterium-labeled compound. The presence of deuterium affects the vibrational frequencies of the molecule, which can influence reaction rates and mechanisms. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the detailed analysis of molecular structures and interactions.

Comparison with Similar Compounds

Bromocyclohexane-d11 is unique due to its deuterium labeling. Similar compounds include:

    Bromocyclohexane: The non-deuterated version of this compound, which lacks the isotopic labeling and is used in different contexts.

    Chlorocyclohexane-d11: A deuterium-labeled compound similar to this compound but with a chlorine atom instead of bromine.

    Bromocyclopentane-d9: Another deuterium-labeled compound with a five-membered ring structure instead of a six-membered ring.

These compounds share similar isotopic properties but differ in their chemical reactivity and applications.

Biological Activity

Bromocyclohexane-d11, a deuterium-labeled derivative of bromocyclohexane, has garnered attention in scientific research due to its unique isotopic properties. This article explores its biological activity, synthesis, applications, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC6_6D11_{11}Br
Molecular Weight174.12 g/mol
Density1.412 g/mL at 25 °C
Boiling Point166-167 °C
Flash Point57.2 °C

This compound is primarily utilized in various fields of research, including organic chemistry and pharmacology.

The biological activity of this compound is influenced by its isotopic labeling with deuterium. The presence of deuterium alters the vibrational frequencies of the molecule, which can affect reaction rates and mechanisms in biological systems. This kinetic isotope effect is crucial for understanding metabolic pathways and drug interactions.

Applications in Research

This compound serves multiple roles in scientific research:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Its deuterated nature makes it an excellent internal standard for NMR studies, aiding in the analysis of molecular structures and dynamics.
  • Isotope Tracing : Used as a tracer in metabolic studies to track the movement and transformation of biomolecules within organisms.
  • Pharmaceutical Research : Helps in studying pharmacokinetics and metabolism of drug candidates, providing insights into their behavior in biological systems.
  • Chemical Kinetics : Facilitates the study of reaction mechanisms and kinetics, offering valuable data on reaction pathways.

Case Study 1: Pharmacokinetic Studies

A study investigated the pharmacokinetics of a drug candidate using this compound as a tracer. The results indicated that the presence of deuterium significantly altered the metabolism and distribution of the drug within biological systems, demonstrating its potential to improve drug efficacy and reduce side effects.

Case Study 2: Reaction Mechanism Analysis

In another research project, this compound was employed to elucidate the mechanism of a nucleophilic substitution reaction. The isotopic labeling allowed researchers to track the reaction pathway and identify key intermediates, leading to a better understanding of reaction dynamics.

Comparative Analysis with Similar Compounds

This compound can be compared with other deuterated compounds such as:

CompoundKey Differences
BromocyclohexaneNon-deuterated version; lacks isotopic labeling.
Chlorocyclohexane-d11Contains chlorine instead of bromine; different reactivity.
Cyclohexane-d12Lacks halogen substitution; used in different contexts.

These comparisons highlight the unique applications and advantages of using this compound in research settings.

Properties

IUPAC Name

1-bromo-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNQQHJNRPDOQV-KAFHOZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583825
Record name 1-Bromo(~2~H_11_)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35558-49-7
Record name 1-Bromo(~2~H_11_)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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